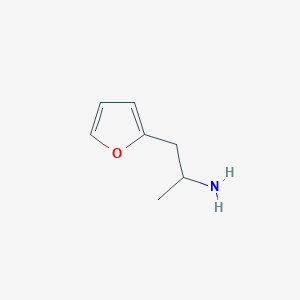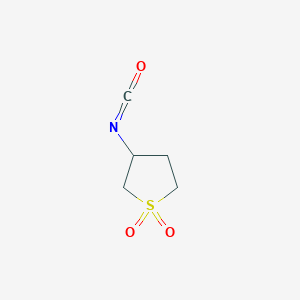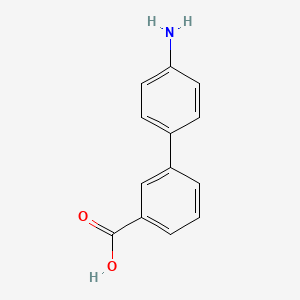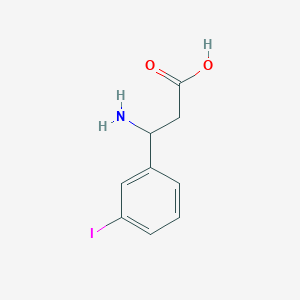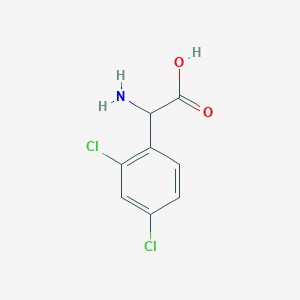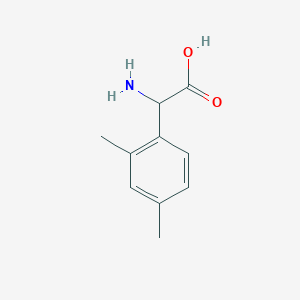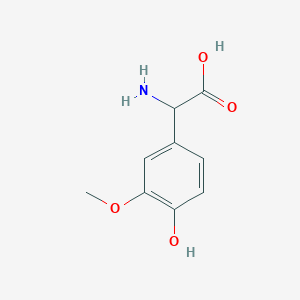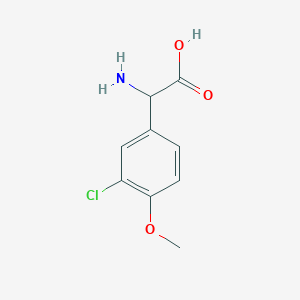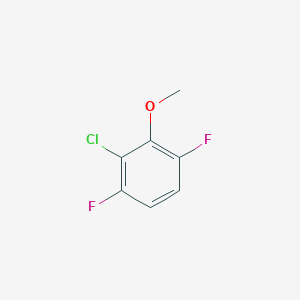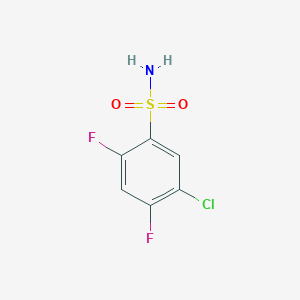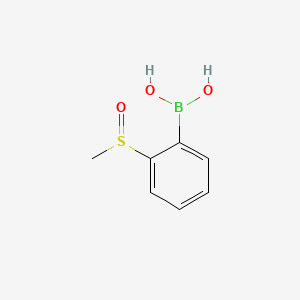
6-Chloro-4-methylpyridin-3-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through various methods. For instance, the synthesis of chromium methyl complexes using aminopyridine ligands involves the reaction of deprotonated aminopyridine with [CrCl3(thf)3] and subsequent methylation steps . Another example is the preparation of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, which were evaluated for antihypertensive activity . Additionally, the synthesis of 1-(4-Chloro-3-methylpyridine)-N-nitroimidazolealkanes-2-amine was achieved by a condensation reaction of 4-chloro-3-methyl-2-chloromethylpyridine with 2-nitroiminoimidazolidine .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial for their biological activity. For example, the molecular structure of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine was investigated using both experimental and theoretical techniques, revealing the coherence between theoretical and experimental values . The crystal structure of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomer was determined, showing conformational differences and substantial hydrogen-bonding interactions .
Chemical Reactions Analysis
The reactivity of pyridine derivatives with various reagents can lead to a wide array of products. For instance, ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates react with ammonia and primary amines to yield different compounds . The reaction of 4-methylsulfonyltetrabromopyridine with nucleophiles can replace the MeSO2 group or the Br atom depending on the nucleophile's size .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The compound {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine was characterized by NMR analyses, and its thermal stability and phase transitions were investigated . The cardiotonic activity of 5-cyano-6-morpholino-(3,4'-bipyridine)-1'-oxide was studied, and its molecular electrostatic potential was determined, which is crucial for understanding its biological activity .
Wissenschaftliche Forschungsanwendungen
Catalysis and Complex Synthesis
- Pd-Catalyzed Amination for Ruthenium(II) Complexes : 6-Chloro-4-methylpyridin-3-amine is used in palladium-catalyzed amination reactions for the preparation of amine-containing ruthenium(II) polypyridyl complexes, as demonstrated by Johansson (2006) in their work on the amination of chloro-terpyridine (Johansson, 2006).
Synthesis of Complexes and Ligands
- Formation of Trialkyltantalum Complexes : The compound aids in the synthesis of trialkyltantalum complexes by acting as a ligand, as reported by Noor, Kretschmer, and Kempe (2006) in their study on the synthesis and structure of these complexes (Noor, Kretschmer, & Kempe, 2006).
Heterocyclic Chemistry
- Ring Transformations in Reactions with Nucleophiles : Hertog, Plas, Pieterse, and Streef (2010) explored the role of 6-Chloro-4-methylpyridin-3-amine in ring transformations during reactions with nucleophiles, showing its versatility in heterocyclic chemistry (Hertog, Plas, Pieterse, & Streef, 2010).
Synthesis of Aminopyridines
- Preparation of Aminopyridines : The compound plays a significant role in synthesizing various aminopyridines, as researched by Nadzhafova (2002) in their study on the reaction of ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates (Nadzhafova, 2002).
Eigenschaften
IUPAC Name |
6-chloro-4-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-6(7)9-3-5(4)8/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSMBLIGZJWLEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370304 | |
| Record name | 6-chloro-4-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-methylpyridin-3-amine | |
CAS RN |
66909-38-4 | |
| Record name | 6-Chloro-4-methyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66909-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-chloro-4-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-6-chloro-4-picoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


